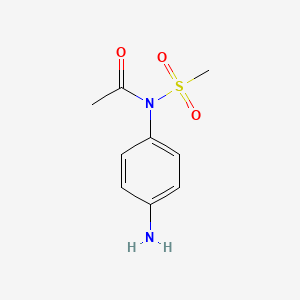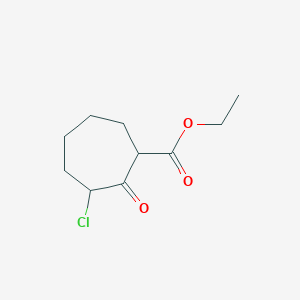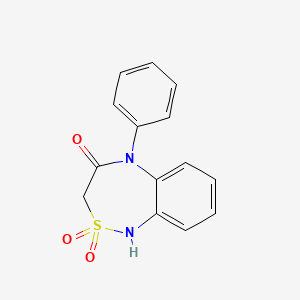
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-substituted anilines: with sulfur-containing reagents.
Condensation reactions: involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen or sulfur atoms.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide involves its interaction with specific molecular targets. This may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor function.
Pathways involved: Affecting signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Compounds with similar structures but different substituents.
Benzodiazepines: Compounds with a similar core structure but different functional groups.
Uniqueness
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-phenyl-, 2,2-dioxide is unique due to its specific arrangement of atoms and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
61154-85-6 |
|---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2,2-dioxo-5-phenyl-1H-2λ6,1,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C14H12N2O3S/c17-14-10-20(18,19)15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
CYTLWIYTGWXEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2NS1(=O)=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


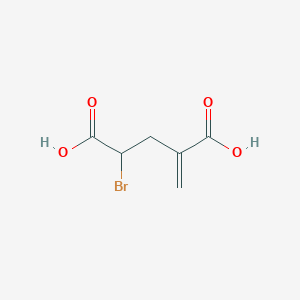

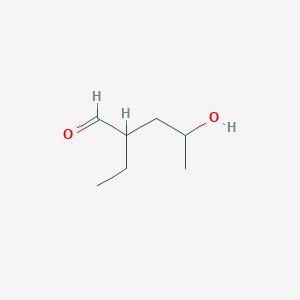
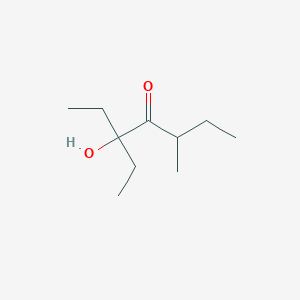
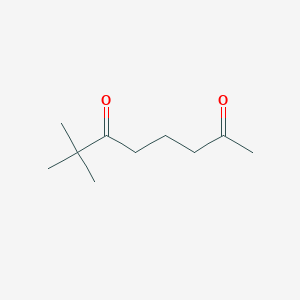
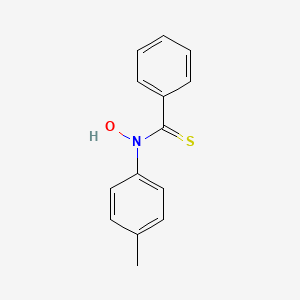
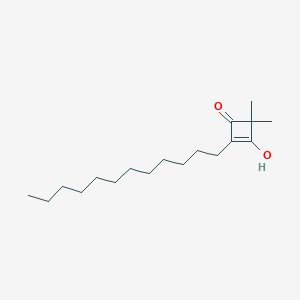
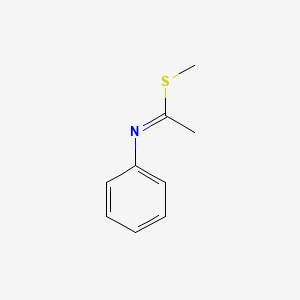
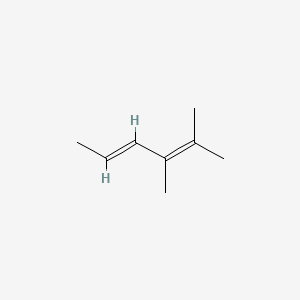
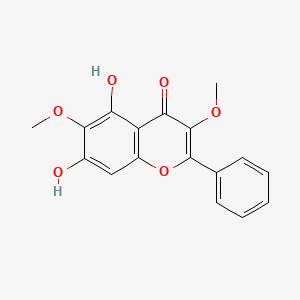
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
